Cas no 940995-76-6 (5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester)
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester
- 940995-76-6
- METHYL 5-CHLORO-3-(MORPHOLINOSULFONYL)-2-THIOPHENECARBOXYLATE
- STK360691
- Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate
- AKOS000321440
- LS-01783
- MFCD09455054
- methyl 5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylate
- H23599
- Methyl5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate
- METHYL 5-CHLORO-3-(MORPHOLIN-4-YLSULFONYL)-THIOPHENE-2-CARBOXYLATE
- methyl 5-chloro-3-(morpholine-4-sulfonyl)thiophene-2-carboxylate
- ALBB-004864
- methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
-
- MDL: MFCD09455054
- Inchi: 1S/C10H12ClNO5S2/c1-16-10(13)9-7(6-8(11)18-9)19(14,15)12-2-4-17-5-3-12/h6H,2-5H2,1H3
- InChI Key: CPTHCUKGEGPZEP-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(=O)OC)S1)S(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 324.9845425Da
- Monoisotopic Mass: 324.9845425Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 500.0±55.0 °C at 760 mmHg
- Flash Point: 256.2±31.5 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749928-1g |
Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate |
940995-76-6 | 98% | 1g |
¥1495.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749928-5g |
Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate |
940995-76-6 | 98% | 5g |
¥4468.00 | 2024-04-24 | |
| abcr | AB405067-500 mg |
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |
940995-76-6 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB405067-1 g |
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |
940995-76-6 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB405067-5 g |
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |
940995-76-6 | 5 g |
€656.50 | 2023-07-19 | ||
| Chemenu | CM530368-1g |
Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate |
940995-76-6 | 97% | 1g |
$176 | 2022-09-29 | |
| Chemenu | CM530368-5g |
Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate |
940995-76-6 | 97% | 5g |
$521 | 2022-09-29 | |
| Crysdot LLC | CD11008055-5g |
Methyl 5-chloro-3-(morpholinosulfonyl)thiophene-2-carboxylate |
940995-76-6 | 97% | 5g |
$527 | 2024-07-19 | |
| A2B Chem LLC | AI98032-500mg |
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |
940995-76-6 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | AI98032-1g |
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate |
940995-76-6 | >95% | 1g |
$439.00 | 2024-07-18 |
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester Suppliers
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester
Comprehensive Overview of 5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester (CAS No. 940995-76-6)
5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester (CAS No. 940995-76-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique thiophene backbone and morpholine sulfonyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a chloro-substituted thiophene ring with a methyl ester moiety, making it a valuable building block for drug discovery and material science applications.
The growing interest in sulfonamide derivatives and heterocyclic compounds has positioned this chemical as a subject of study in modern medicinal chemistry. Researchers are particularly intrigued by its potential role in modulating enzyme activity and its applicability in designing kinase inhibitors or anti-inflammatory agents. The presence of both electron-withdrawing (sulfonyl) and electron-donating (morpholine) groups in its structure offers intriguing reactivity patterns for further derivatization.
From a synthetic chemistry perspective, 940995-76-6 exemplifies the strategic incorporation of multiple pharmacophores into a single scaffold. The thiophene-2-carboxylate core provides a rigid planar structure that can enhance binding affinity in target interactions, while the morpholine sulfonyl group contributes to improved solubility and metabolic stability - key considerations in contemporary drug design. These features align with current industry trends favoring fragment-based drug discovery and privileged structures in medicinal chemistry.
Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm its purity and structural integrity. The methyl ester functionality presents opportunities for further transformation through hydrolysis or aminolysis reactions, enabling the generation of diverse analog libraries. This adaptability makes 5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester particularly valuable for structure-activity relationship (SAR) studies in lead optimization campaigns.
In the context of green chemistry initiatives, researchers have explored sustainable synthetic routes to this compound, focusing on atom economy and catalytic processes to minimize waste generation. The development of efficient one-pot syntheses for such multifunctional thiophene derivatives represents an active area of investigation, responding to the pharmaceutical industry's demand for environmentally benign manufacturing processes.
The compound's physicochemical properties, including its logP and hydrogen bonding capacity, have been computationally modeled to predict its ADME profile (Absorption, Distribution, Metabolism, and Excretion). Such in silico analyses are crucial in early-stage drug development, allowing researchers to prioritize compounds with favorable drug-like properties. The balanced lipophilicity imparted by its chloro-thiophene and polar sulfonamide groups makes it an interesting case study in molecular property optimization.
Recent patent literature reveals growing applications of 940995-76-6 in various therapeutic areas, particularly in the design of small molecule modulators for protein-protein interactions. Its structural features are being exploited to develop compounds targeting neglected diseases and age-related disorders, reflecting broader trends in personalized medicine and targeted therapies. The compound's versatility also extends to materials science, where such sulfonylated heterocycles are investigated for their electronic properties in organic semiconductors.
Quality control protocols for 5-Chloro-3-(morpholine-4-sulfonyl)-thiophene-2-carboxylic acid methyl ester emphasize rigorous testing for genotoxic impurities and residual solvents, in compliance with ICH guidelines. The pharmaceutical industry's increasing focus on quality by design (QbD) principles has led to refined analytical methods for this compound, including stability-indicating assays and forced degradation studies to ensure its suitability as an intermediate in multi-step syntheses.
From a commercial perspective, the demand for high-purity 940995-76-6 has grown steadily, with suppliers offering customized scale-up services and technical support for process development. The compound's niche application in high-throughput screening libraries and combinatorial chemistry platforms has created specialized market segments, with manufacturers differentiating their products through certificates of analysis and regulatory documentation packages.
Ongoing research continues to uncover new dimensions of this compound's utility, particularly in the context of fragment-based lead discovery and covalent inhibitor design. Its balanced molecular properties and synthetic accessibility position it as a compelling case study in contemporary medicinal chemistry education, frequently appearing in advanced coursework on heterocyclic compound design and molecular recognition principles.
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